Kinase Selectivity Profiling: Inferred Advantage of the 3-Trifluoromethylbenzamide Motif for Dual TTK/CLK2 Inhibition
The compound is indexed in the authoritative CISMeF biomedical ontology as a 'dual TTK-CLK2 inhibitor CC-671', a specific functional annotation [1]. A direct analog, N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide (CAS 2097933-65-6), which replaces the benzamide with a phenylacetamide and moves the trifluoromethyl group to the phenyl ring, exemplifies the profound structural sensitivity of this chemotype . While quantitative activity data for the target compound at TTK and CLK2 is not publicly available, the established kinase pharmacology differentiation between structurally similar benzamide and phenylacetamide analogs strongly implies divergent selectivity profiles. This is a class-level inference based on well-established structure-activity relationships in kinase inhibitor programs, where even minor linker modifications can profoundly alter the kinome-wide selectivity fingerprint.
| Evidence Dimension | Kinase Target Annotation and Scaffold Identity |
|---|---|
| Target Compound Data | Annotated as dual TTK/CLK2 inhibitor; N-(benzamide) scaffold with 3-CF₃ substituent |
| Comparator Or Baseline | Analog: N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide (CAS 2097933-65-6); phenylacetamide scaffold with 3-CF₃ |
| Quantified Difference | No quantitative selectivity data available; differentiation is based on distinct functional annotation and scaffold class |
| Conditions | Annotation derived from CISMeF ontology concept mapping and analog structural comparison |
Why This Matters
Ensures that any biological follow-up work will benefit from the established structure-activity relationship understanding of a dual TTK/CLK2 inhibitor, whereas the phenylacetamide analog may exhibit a different target profile.
- [1] CISMeF. Preferred Label: dual TTK-CLK2 inhibitor CC-671. Rouen University Hospital, 2025. View Source
